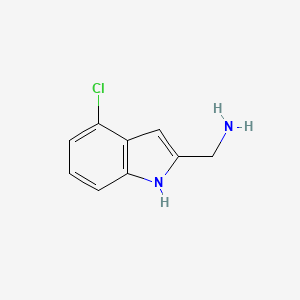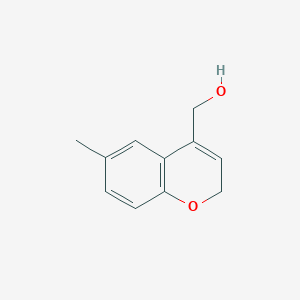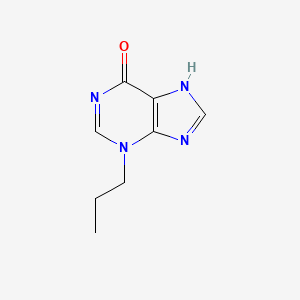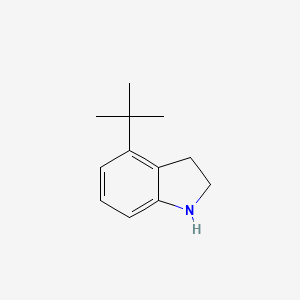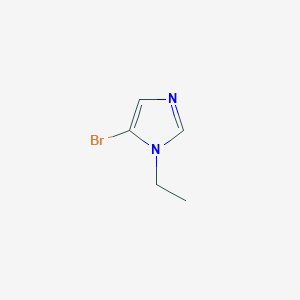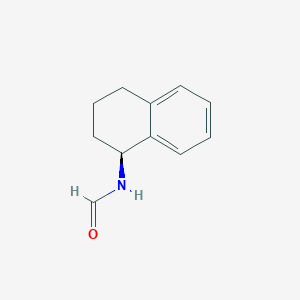
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide is an organic compound that features a tetrahydronaphthalene moiety attached to a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide typically involves the reaction of (S)-1,2,3,4-Tetrahydronaphthalen-1-amine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and other functionalized compounds.
Aplicaciones Científicas De Investigación
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tetrahydronaphthalene moiety provides structural stability and contributes to the overall molecular conformation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid: This compound features a similar tetrahydronaphthalene core but with an acetic acid group instead of a formamide group.
3-[(1,2,3,4-tetrahydronaphthalen-1-ylamino)sulfonyl]benzoic acid: This compound has a sulfonyl benzoic acid group attached to the tetrahydronaphthalene moiety.
Uniqueness
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide is unique due to its specific formamide functional group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tetrahydronaphthalene core with the formamide group makes it a versatile compound for various applications.
Propiedades
Número CAS |
314776-99-3 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide |
InChI |
InChI=1S/C11H13NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8,11H,3,5,7H2,(H,12,13)/t11-/m0/s1 |
Clave InChI |
SXEPYAAYPZBIEE-NSHDSACASA-N |
SMILES isomérico |
C1C[C@@H](C2=CC=CC=C2C1)NC=O |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11912402.png)
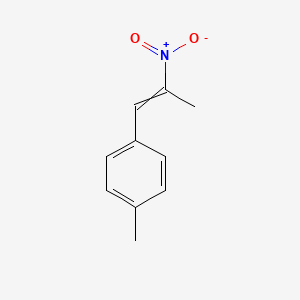
![3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde](/img/structure/B11912410.png)
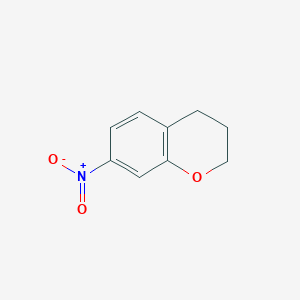

![6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11912427.png)
